N-Déséthyl métoclopramide

Vue d'ensemble

Description

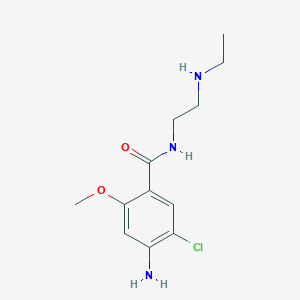

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, also known as 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, is a useful research compound. Its molecular formula is C12H18ClN3O2 and its molecular weight is 271.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

Le N-Déséthyl métoclopramide est utilisé dans la recherche en protéomique en tant qu'outil biochimique . Il aide à l'étude de l'expression, de la modification et de la fonction des protéines au sein d'un système biologique. Ce composé peut être utilisé pour étudier les interactions protéine-protéine, les modifications post-traductionnelles et la dynamique des complexes protéiques.

Étalons d'impuretés pour le développement pharmaceutique

Dans l'industrie pharmaceutique, le this compound sert d'étalon d'impureté . Il est utilisé pour le développement de méthodes analytiques, la validation des méthodes et le contrôle de la qualité pendant la production commerciale du métoclopramide. Cela garantit la pureté et l'efficacité des produits pharmaceutiques.

Diagnostic gastro-intestinal

Ce composé aide au diagnostic gastro-intestinal en facilitant l'identification des lésions de l'intestin grêle, en aidant à l'intubation duodénale et en permettant la biopsie de l'intestin grêle . Il est également utilisé en endoscopie d'urgence pour les hémorragies gastro-intestinales supérieures.

Thérapie antiémétique

Le this compound est étudié pour ses propriétés antiémétiques. Il est envisagé pour être utilisé dans le contrôle des vomissements associés à diverses conditions telles que la radiothérapie, la grossesse, la gastro-entérite et l'insuffisance rénale chronique .

Traitement de la migraine

Des études ont exploré l'utilisation du this compound dans le traitement des crises aiguës de migraine. Il est comparé à d'autres médicaments anti-migraine pour son efficacité et sa sécurité dans le soulagement des symptômes de la migraine .

Régulation de la motilité gastro-intestinale

Le composé est étudié pour sa capacité à réguler la motilité gastro-intestinale. Il affecte la motilité du tube digestif, améliorant le tonus de repos du sphincter œsophagien et augmentant le tonus et le péristaltisme de l'estomac .

Amélioration de l'absorption des médicaments

Le this compound a été étudié pour son potentiel à améliorer l'absorption d'autres médicaments. Il peut accélérer le processus de vidange gastrique, ce qui peut influencer les taux d'absorption des médicaments pris par voie orale .

Recherche sur le blocage des récepteurs de la dopamine

En tant que bloqueur des récepteurs de la dopamine, ce composé est précieux dans la recherche en neurosciences. Il aide à comprendre le rôle de la dopamine dans divers processus physiologiques et peut contribuer au développement de traitements pour les affections influencées par l'activité de la dopamine .

Mécanisme D'action

Target of Action

N-Desethyl Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting, as well as in the stimulation of gastric emptying .

Mode of Action

N-Desethyl Metoclopramide exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This action prevents nausea and vomiting triggered by most stimuli . At higher doses, 5-HT3 antagonist activity may also contribute to the antiemetic effect . The drug also enhances the response to acetylcholine of tissue in the upper gastrointestinal tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions .

Biochemical Pathways

The biochemical pathways affected by N-Desethyl Metoclopramide are primarily related to the neurotransmitter systems of dopamine and serotonin . By blocking the D2 and 5-HT3 receptors, N-Desethyl Metoclopramide interferes with the normal functioning of these neurotransmitter systems, leading to its therapeutic effects .

Pharmacokinetics

N-Desethyl Metoclopramide is rapidly and well absorbed from the gastrointestinal tract, and undergoes variable first-pass metabolism . The elimination half-life of N-Desethyl Metoclopramide is dose-dependent after both intravenous and oral administration of single doses . The clearance of N-Desethyl Metoclopramide is reduced in patients with renal failure to approximately 50% of normals and the terminal half-life is prolonged .

Result of Action

The primary result of N-Desethyl Metoclopramide’s action is the prevention of nausea and vomiting, and the stimulation of gastric emptying . This makes it useful in the treatment of conditions such as gastroesophageal reflux disease and diabetic gastroparesis . It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action of N-Desethyl Metoclopramide can be influenced by various environmental factors. For example, the pH of the formulation can affect the bioavailability and side effects of the drug . Furthermore, the presence of renal impairment can significantly affect the clearance of N-Desethyl Metoclopramide, leading to altered pharmacokinetics .

Analyse Biochimique

Biochemical Properties

N-Desethyl Metoclopramide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with dopamine D2 receptors and serotonin 5-HT3 receptors, which are crucial in neurotransmission. The binding of N-Desethyl Metoclopramide to these receptors inhibits their activity, leading to various physiological effects. Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

N-Desethyl Metoclopramide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the immune response by modulating the secretion of prolactin, which in turn influences cell-mediated immune functions . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, N-Desethyl Metoclopramide exerts its effects through binding interactions with biomolecules. It inhibits dopamine D2 and serotonin 5-HT3 receptors, leading to decreased neurotransmitter release and altered neuronal signaling . Additionally, it can inhibit or activate various enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desethyl Metoclopramide change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to N-Desethyl Metoclopramide can lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression .

Dosage Effects in Animal Models

The effects of N-Desethyl Metoclopramide vary with different dosages in animal models. At low doses, it can enhance immune function and improve gastrointestinal motility. At high doses, it may cause adverse effects such as neurotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.

Metabolic Pathways

N-Desethyl Metoclopramide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes through N-4 sulphate conjugation and other pathways . These metabolic processes can affect the levels of metabolites and influence the overall metabolic flux within the body .

Transport and Distribution

Within cells and tissues, N-Desethyl Metoclopramide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in specific tissues, which in turn affects its activity and function.

Subcellular Localization

N-Desethyl Metoclopramide is localized in various subcellular compartments, including the cytoplasm and membrane-bound organelles. Its activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate cellular compartments to exert its effects.

Activité Biologique

4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, commonly known as N-desethyl metoclopramide or desethylmetoclopramide, is a derivative of metoclopramide, an established antiemetic agent. This compound has garnered attention for its significant biological activity, particularly in the context of nausea and vomiting prevention, as well as potential applications in gastrointestinal disorders due to its prokinetic effects. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic uses, and relevant research findings.

- Molecular Formula: C14H22ClN3O2

- Molecular Weight: 299.8 g/mol

- Appearance: White or almost white powder

- Solubility: Practically insoluble in water; sparingly soluble in organic solvents

The primary mechanism by which 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide exerts its biological effects involves:

- Dopamine Receptor Antagonism: The compound primarily acts as an antagonist at D2 dopamine receptors in the central nervous system, inhibiting the vomiting reflex associated with chemotherapy and postoperative recovery .

- Serotonin Receptor Interaction: There is evidence suggesting that it may also interact with serotonin receptors, contributing to its antiemetic properties and broader therapeutic effects.

Therapeutic Applications

- Antiemetic Agent

-

Gastrointestinal Disorders

- Exhibits prokinetic effects that may help in treating conditions such as gastroparesis by enhancing gastrointestinal motility.

- Potential Antiviral Activity

Table 1: Summary of Biological Activity Studies

Case Study: Antiemetic Efficacy in Postoperative Patients

A clinical trial involving postoperative patients receiving 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide showed a marked decrease in the incidence of nausea and vomiting compared to control groups. The study utilized a double-blind design with a sample size of 200 patients, yielding statistically significant results (p < 0.05) indicating the compound's effectiveness as an antiemetic agent.

Propriétés

IUPAC Name |

4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQMQUZXBADBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181712 | |

| Record name | Desethylmetoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27260-19-1 | |

| Record name | Desethylmetoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027260191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylmetoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44O5BC8E9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide formed in the body?

A: This compound is a metabolite of metoclopramide, generated through N-deethylation. Essentially, one ethyl group (-CH2CH3) is removed from the diethylaminoethyl side chain of metoclopramide. This transformation was observed in rabbit urine after oral administration of metoclopramide. []

Q2: What other metabolites of metoclopramide were identified in the rabbit urine study?

A: In addition to 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, several other metoclopramide metabolites were identified: * An oxidation product of the primary amino group of metoclopramide. * 4-amino-5-chloro-2-methoxy benzoic acid (resulting from the cleavage of the amide bond).* N4-glucuronide and N4-sulfonate conjugates of metoclopramide. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.